3-nitro-1H-indole

Übersicht

Beschreibung

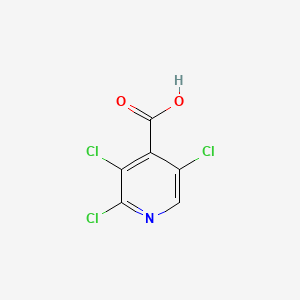

3-nitro-1H-indole is a chemical compound that is part of the indole family, characterized by the presence of a nitro group at the third position of the indole core structure. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. The nitro group in 3-nitro-1H-indole introduces unique reactivity patterns that can be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of 3-nitro-1H-indole derivatives can be achieved through different methods. One approach involves the reaction of indoles with nitrogen dioxide or nitrous acid in an aprotic solvent, leading to various nitroso and nitro indole derivatives . Another method employs nitrostyrenes as 1,4-CCNO-dipoles in a diastereoselective formal [4+1] cycloaddition with indoles, yielding spiro[indole-3,5'-isoxazoles] . Additionally, a one-pot three-component reaction using 1H-indole, 4-nitrobenzaldehyde, and ethanethiol in the presence of a Lewis acid catalyst has been reported . Electrosynthesis from o-nitrostyrenes and C-H activation-based synthesis from N-nitroso and α-diazo-β-keto compounds are also notable methods.

Molecular Structure Analysis

The molecular structure of 3-nitro-1H-indole derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the structural parameters of these compounds . Theoretical calculations, such as density functional theory (DFT), support the experimental data and provide insights into the electronic properties of the molecules .

Chemical Reactions Analysis

3-nitro-1H-indole and its derivatives participate in a variety of chemical reactions. Nucleophilic addition reactions with aryl- and hetaryllithium nucleophiles have been used to produce 2-substituted-3-nitroindoles . These compounds can further undergo reductive-acylation and cyclodehydration to synthesize complex heterocycles like thieno[3,2-c]-δ-carbolines . Kinetic studies of nitrosation reactions of 3-substituted indoles have revealed equilibrium between reactants and 1-nitroso derivatives, with the reaction rates showing atypical insensitivity to medium acidity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1H-indole derivatives are influenced by the presence of the nitro group. The nitro group is an electron-withdrawing substituent that affects the electron density of the indole ring, which can be observed in the vibrational spectra and the chemical shifts in NMR spectra . These properties are crucial for understanding the reactivity and stability of the compounds and for designing new molecules with desired characteristics.

Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : 3-nitroindole is an important intermediate widely used in the synthesis of organic molecules . It’s used in the construction of many kinds of bioactive molecules .

- Methods of Application : A protocol for accessing 3-nitroindole has been developed, involving an electrophilic substitution reaction of indole with ammonium tetramethylnitrate, without acid and metal . Trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature .

- Results or Outcomes : This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules . Interestingly, 3-nitroindole can be further derivatized as a pyrrolo[2,3-b]indole .

Application in Biological Research

- Scientific Field : Biology and Medicine

- Summary of Application : Indole derivatives, including 3-nitroindole, have been used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .

- Methods of Application : The specific methods of application in biological research vary depending on the specific study or experiment .

- Results or Outcomes : Indoles, both natural and synthetic, have shown various biologically vital properties .

Application in Alkaloid Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Indole derivatives, including 3-nitroindole, are prevalent moieties present in selected alkaloids . They play a main role in cell biology .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, oxidation, and dimerization .

- Results or Outcomes : The synthesis of indole derivatives has led to the construction of various alkaloids .

Application in Biotechnological Production

- Scientific Field : Biotechnology

- Summary of Application : Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results or Outcomes : Recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported .

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The specific methods of application in medicinal chemistry vary depending on the specific study or experiment .

- Results or Outcomes : The synthesis of a variety of indole derivatives has created interest among researchers due to their various biological activities .

Application in Synthesis of N-Heterocycles

- Scientific Field : Organic Chemistry

- Summary of Application : The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .

- Methods of Application : Transition metal-catalyzed cyclization reactions of unsaturated substrates have become one of the most important and useful methodologies for the preparation of heterocycles .

- Results or Outcomes : This review highlights ten years of success in the synthesis of indoles using alkynes and nitrogen sources as substrates in the cyclization reactions catalyzed by metals .

Application in Synthesis of Bioactive Molecules

- Scientific Field : Organic Chemistry

- Summary of Application : 3-nitroindole is an important intermediate that has been widely used by scientists for the synthesis of organic molecules with biological activity .

- Methods of Application : An electrophilic substitution reaction, without acid and metal, of indole with ammonium tetramethylnitrate has been developed for accessing 3-nitroindole .

- Results or Outcomes : This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .

Application in Synthesis of Active Molecules

- Scientific Field : Organic Chemistry

- Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

- Methods of Application : Multicomponent reactions (MCRs) offer access to complex molecules .

- Results or Outcomes : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules .

Safety And Hazards

3-Nitro-1H-indole is considered hazardous. It has been assigned the signal word “Warning” according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

Eigenschaften

IUPAC Name |

3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXNZJFLGIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454566 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1H-indole | |

CAS RN |

4770-03-0 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.